1,1-Diethoxypentane-2,4-dione

Description

Contextualizing 1,1-Diethoxypentane-2,4-dione within Organic Synthesis

In the broad landscape of organic synthesis, this compound is primarily recognized as a multifunctional precursor. Its utility stems from the presence of multiple reactive sites within a single molecule. The β-diketone moiety allows for reactions typical of this functional group, such as enolate formation and subsequent alkylation or acylation. Moreover, this part of the molecule can participate in condensation reactions with various nucleophiles.

The acetal (B89532) group at the C-1 position, a protected form of an aldehyde, is stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This latent reactivity allows for sequential chemical transformations, where the β-diketone part can be manipulated first, followed by the deprotection and reaction of the aldehyde. This strategic advantage makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex organic molecules. researchgate.net

One notable application is in the Knoevenagel condensation. For instance, it reacts with malononitrile (B47326) in the presence of aqueous potassium acetate (B1210297) to form thiazolylazopyrazoles, demonstrating its role in the construction of complex heterocyclic systems. researchgate.net The compound's ability to act as a dienophile in Diels-Alder reactions further broadens its synthetic utility, enabling the formation of fused polycyclic structures.

Historical Developments in the Study of this compound

The study of this compound is rooted in the broader historical development of the chemistry of β-dicarbonyl compounds and acetals. The formation of acetals from aldehydes and ketones has been a fundamental transformation in organic chemistry for over a century, with early procedures for the preparation of simple acetals being documented in resources like Organic Syntheses. masterorganicchemistry.com The protection of carbonyl groups as acetals became a cornerstone of synthetic strategy, allowing for the selective reaction of other functional groups within a molecule. wikipedia.org

The synthesis and reactions of β-dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), have an equally rich history, being central to the study of tautomerism and the formation of metal complexes. The reactivity of the active methylene (B1212753) group in these compounds has been extensively exploited in carbon-carbon bond-forming reactions.

Fundamental Chemical Structures and their Academic Relevance to this compound

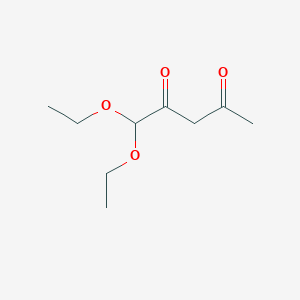

The academic relevance of this compound is intrinsically linked to its molecular structure and the reactivity it imparts. The compound, with the molecular formula C₉H₁₆O₄, possesses a linear pentane (B18724) backbone with key functional groups that dictate its chemical behavior.

Table 1: Key Structural Features of this compound

| Feature | Description | Academic Relevance |

| β-Diketone Moiety | Two carbonyl groups separated by a methylene group (at C-2 and C-4). | This feature allows for the formation of a stable enolate, making the central methylene protons acidic. This enables a wide range of condensation and alkylation reactions, fundamental to carbon-carbon bond formation. The diketone structure is also an excellent ligand for metal chelation. wikipedia.org |

| Acetal Functionality | A diether linkage at the C-1 position (1,1-diethoxy group). | This group serves as a protected aldehyde. It is stable to basic and nucleophilic conditions, allowing for selective reactions at the β-diketone site. Subsequent acid-catalyzed hydrolysis can unmask the aldehyde for further transformations. masterorganicchemistry.comwikipedia.org |

| Linear Aliphatic Chain | An acyclic pentane backbone. | This contrasts with cyclic analogues like cyclohexane-1,4-dione, potentially offering different reactivity profiles due to reduced steric hindrance and greater conformational flexibility. |

The interplay between the β-diketone and the acetal functionalities is of significant academic interest. It allows for the design of synthetic routes that can selectively manipulate different parts of the molecule in a stepwise fashion. For example, the β-diketone can be used to construct a heterocyclic ring, and the acetal can then be hydrolyzed to introduce an aldehyde group for further functionalization. This strategic orthogonality makes this compound a valuable tool in diversity-oriented synthesis, where the goal is to create a wide range of complex molecules for screening and other applications. nih.gov

Furthermore, the ability of the β-diketone portion to chelate with metal ions opens avenues for its use in coordination chemistry and catalysis. The formation of stable metal complexes can influence the reactivity of the ligand or the metal center, a principle that is widely exploited in catalysis.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| CAS Number | 124237-06-5 | |

| Boiling Point | 283 °C | nih.gov |

| Density | 1.020 g/cm³ | nih.gov |

| Storage Conditions | 2–8°C under inert atmosphere | |

| IR Spectroscopy | Strong carbonyl stretches (~1700–1750 cm⁻¹) and C-O-C stretches (~1100–1250 cm⁻¹) are characteristic. | |

| ¹H NMR Spectroscopy | Expected signals include those for the ethoxy groups (triplet and quartet), the methylene group between the carbonyls, and the methyl group of the acetyl moiety. | |

| Mass Spectrometry | High-resolution mass spectrometry can be used to confirm the molecular formula. |

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITFDNSIJJTVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)CC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,1 Diethoxypentane 2,4 Dione

Strategic Approaches to 1,1-Diethoxypentane-2,4-dione Synthesis

The construction of this compound can be approached through several strategic pathways, primarily involving the formation of the β-dicarbonyl system and the introduction of the diethoxyacetal group.

Multi-step Reaction Sequences for this compound

A plausible and direct multi-step synthesis of this compound involves the direct acetalization of the starting β-diketone, pentane-2,4-dione (also known as acetylacetone). This approach leverages the reactivity of the carbonyl groups of the diketone with an orthoformate in the presence of an acid catalyst.

Reaction Scheme:

Pentane-2,4-dioneTriethyl orthoformatethis compound

This reaction is typically acid-catalyzed and driven forward by the removal of the ethanol (B145695) byproduct. The selective acetalization of one of the keto groups is challenging due to the similar reactivity of both carbonyls. However, controlling the stoichiometry of the reagents and the reaction conditions can favor the formation of the mono-acetal.

Another multi-step approach is the Claisen condensation, a classic method for forming β-dicarbonyl compounds. nih.govwikipedia.org In this strategy, a ketone is reacted with an ester in the presence of a strong base. For the synthesis of this compound, this would involve the condensation of acetone (B3395972) with an ester of diethoxyacetic acid.

Reaction Scheme:

AcetoneEthyl diethoxyacetate

This method requires the prior synthesis of ethyl diethoxyacetate, which can be prepared from the corresponding acid. The choice of a strong, non-nucleophilic base is crucial to promote the condensation without causing side reactions with the ester.

Emerging Catalytic Systems in this compound Formation

Modern organic synthesis increasingly relies on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, emerging catalytic systems can be applied to both the acetalization and the β-dicarbonyl formation steps.

In the context of acetalization, various Lewis and Brønsted acids can be employed as catalysts. While traditional mineral acids are effective, they can be corrosive and lead to side reactions. Modern alternatives include:

Solid acid catalysts: Zeolites, ion-exchange resins (e.g., Amberlyst), and montmorillonite (B579905) clays (B1170129) offer advantages such as ease of separation, reusability, and potentially higher selectivity. researchgate.net

Lewis acids: Metal triflates (e.g., Sc(OTf)₃, Zn(OTf)₂) are known to be highly efficient catalysts for acetal (B89532) formation under mild conditions. nsf.gov

Organocatalysts: Proline and its derivatives have emerged as effective catalysts for various organic transformations, including those involving carbonyl compounds.

For the Claisen condensation step, the use of organometallic bases or specific catalytic systems can offer better control over the reaction. While stoichiometric amounts of strong bases are traditionally used, catalytic approaches are being explored to improve the atom economy of the process.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a key challenge in the synthesis of this compound.

In the direct acetalization of pentane-2,4-dione, the primary challenge is the selective protection of only one of the two carbonyl groups. This can be addressed by:

Stoichiometric control: Using a limited amount of triethyl orthoformate can favor the formation of the mono-acetal over the di-acetal.

Kinetic vs. Thermodynamic control: By carefully selecting the catalyst and reaction temperature, it may be possible to favor the kinetically preferred product.

In the Claisen condensation approach, the regioselectivity is inherently controlled by the choice of reactants. The enolate is formed from acetone, which then attacks the carbonyl of ethyl diethoxyacetate. A key challenge in this route is preventing the self-condensation of acetone. This is typically achieved by slowly adding the ketone to a mixture of the ester and the base.

Methodological Advancements in Enhancing Synthesis Efficiency and Yields

Several methodological advancements can be implemented to enhance the efficiency and yield of this compound synthesis.

For the acetalization reaction, the removal of the ethanol byproduct is critical to drive the equilibrium towards the product. This can be achieved by:

Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove the ethanol-solvent azeotrope.

Use of dehydrating agents: Molecular sieves can be added to the reaction mixture to sequester the ethanol as it is formed.

The use of microwave irradiation has also been shown to accelerate many organic reactions, including condensations and acetalizations, often leading to higher yields in shorter reaction times.

Table 1: Comparison of Methodologies for Acetalization

| Catalyst System | Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |

| Mineral Acid (e.g., H₂SO₄) | Reflux in excess alcohol/orthoformate | 60-80 | Inexpensive, readily available | Corrosive, potential for side reactions |

| Solid Acid (e.g., Amberlyst-15) | Batch or flow reactor, moderate temperature | 70-90 | Reusable, easy to separate | May require longer reaction times |

| Lewis Acid (e.g., Sc(OTf)₃) | Mild conditions, catalytic amounts | 85-95 | High efficiency, mild conditions | Higher cost of catalyst |

| Microwave-assisted (with acid catalyst) | Short reaction times (minutes) | >90 | Rapid, high yields | Requires specialized equipment |

Investigations into Alternative Synthetic Pathways for this compound

Beyond the primary routes of direct acetalization and Claisen condensation, alternative synthetic pathways can be envisioned for the synthesis of this compound.

One such pathway could involve the C-acylation of a pre-formed enolate of a 1,1-diethoxy ketone derivative. For example, the enolate of 1,1-diethoxypropan-2-one could be generated and then acylated with an acetylating agent like acetyl chloride.

Reaction Scheme:

1,1-Diethoxypropan-2-one

This approach offers a high degree of regiocontrol but requires the synthesis of the starting α,α-diethoxy ketone.

Another potential route could involve the oxidation of a corresponding β-hydroxy ketone that already contains the diethoxyacetal moiety. The synthesis of such a precursor would be a multi-step process in itself.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Starting Materials | Key Transformation | Main Challenges |

| Direct Acetalization | Pentane-2,4-dione, Triethyl orthoformate | Acid-catalyzed acetal formation | Selectivity between the two carbonyl groups |

| Claisen Condensation | Acetone, Ethyl diethoxyacetate | Base-mediated carbon-carbon bond formation | Self-condensation of acetone, synthesis of the ester |

| Enolate Acylation | 1,1-Diethoxypropan-2-one, Acetyl chloride | C-acylation of a pre-formed enolate | Synthesis of the starting α,α-diethoxy ketone |

Further research and development in these areas will likely lead to more efficient and selective methods for the synthesis of this compound and related compounds.

Transformative Applications of 1,1 Diethoxypentane 2,4 Dione in Organic Transformations

Utility of 1,1-Diethoxypentane-2,4-dione in Heterocyclic Synthesis

The presence of multiple reactive sites within this compound makes it an adept precursor for the construction of various heterocyclic systems. The 1,3-dicarbonyl moiety is a classic synthon for ring-forming reactions with binucleophilic reagents.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established area of organic chemistry. dergipark.org.tr The most common and classic method for constructing the pyrazole (B372694) ring involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.govmdpi.com In this context, this compound serves as a suitable 1,3-dicarbonyl component.

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups of the dione (B5365651), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the substituted hydrazine. This method is a direct and efficient approach to creating polysubstituted pyrazoles, which are scaffolds of significant pharmacological interest. nih.gov

Table 1: General Reaction for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | General Conditions | Product Class |

| This compound | Hydrazine or Substituted Hydrazine (e.g., Phenylhydrazine) | Acid or Base Catalysis, Reflux in a suitable solvent (e.g., Ethanol) | Substituted Pyrazoles |

Spiro compounds are molecules containing at least two rings connected by a single common atom, known as the spiro atom. wikipedia.org The synthesis of these structurally complex molecules often involves the reaction of a cyclic ketone or dione with a suitable dinucleophile. wikipedia.orgnih.gov Given its two ketone functionalities, this compound is a potential precursor for building spirocyclic systems.

A plausible synthetic route would involve the condensation of both carbonyl groups of the dione with a di-nucleophilic reagent, such as a diol or a diamine. For example, reaction with a 1,2- or 1,3-diol under acidic conditions could lead to the formation of a bis-ketal, creating a spirocyclic center if the diol is part of another ring system. This strategy is a cornerstone in the synthesis of heterocyclic spiro compounds. wikipedia.orgpnrjournal.com

Table 2: Potential Reactants for Spiro Compound Synthesis

| This compound reacts with: | Potential Spirocyclic Product Type |

| Cyclic Diols (e.g., Cyclohexane-1,2-diol) | Dioxolane-containing spiro compound |

| Cyclic Diamines (e.g., Cyclohexane-1,2-diamine) | Imidazolidine-containing spiro compound |

| Amino-thiols (e.g., 2-Aminoethanethiol) | Thiazolidine-containing spiro compound |

Research into novel photoswitchable molecules has identified this compound as a key reactant in the synthesis of nonsymmetric bis-heteroaryl azo compounds, specifically thiazolylazopyrazoles. researchgate.net These compounds are of interest for their ability to undergo reversible isomerization under visible light. researchgate.netresearchgate.net

In a documented synthetic pathway, this compound is used as the dicarbonyl component in a coupling reaction. researchgate.net The synthesis involves reacting a thiazole-derived diazonium salt with this compound under specific conditions. researchgate.netresearchgate.net This reaction, followed by cyclization with a hydrazine, constructs the final thiazolylazopyrazole structure. One reported synthesis specifies using aqueous potassium acetate (B1210297) (KOAc) at a temperature of 0–5 °C, affording the desired intermediate with a yield of 18%. researchgate.netresearchgate.net This application highlights the utility of this compound in creating specialized functional molecules.

Table 3: Synthesis of Thiazolylazopyrazole Precursor

| Reactant A | Reactant B | Reagents & Conditions | Product | Yield |

| Thiazole-derived diazonium salt | This compound | aq. KOAc, 0–5 °C | Azo-coupled dicarbonyl intermediate | 18% researchgate.netresearchgate.net |

Employment of this compound in Complex Molecule Construction

The structural attributes of this compound make it a valuable building block for the synthesis of more complex organic molecules. The presence of two distinct types of functional groups—an acetal (B89532) and two ketones—allows for selective and sequential chemical modifications. The acetal group can serve as a protecting group for a carbonyl or aldehyde equivalent, which can be revealed under specific acidic conditions. Meanwhile, the two ketone functionalities provide sites for nucleophilic addition, condensation, or enolate formation, enabling carbon-carbon and carbon-heteroatom bond formation. This multi-functionality allows chemists to use this compound as a central scaffold to which other molecular fragments can be appended, facilitating the assembly of intricate and high-molecular-weight structures.

Contributions of this compound to the Synthesis of Natural Product Analogues

Many natural products, particularly polyketides, are characterized by chains containing multiple carbonyl and hydroxyl groups. The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to develop new therapeutic agents with improved properties. nih.gov Pentane-2,4-dione and its derivatives are fundamental building blocks that mimic portions of these polyketide chains. mdpi.com

This compound, as a functionalized pentanedione, serves as an ideal starting material for creating analogues of such natural products. Its protected carbonyl group allows for selective reactions at other positions before being deprotected to reveal the final functionality. This strategic advantage enables the synthesis of modified versions of natural product scaffolds, where chemists can systematically alter parts of the molecule to probe structure-activity relationships or enhance biological efficacy. This approach is central to diversity-oriented synthesis, where complex and varied molecular architectures are built from versatile starting materials. nih.gov

Advanced Analytical and Computational Studies on 1,1 Diethoxypentane 2,4 Dione

Spectroscopic Characterization Techniques for 1,1-Diethoxypentane-2,4-dione

Spectroscopic methods are fundamental in verifying the molecular structure and analyzing the functional groups of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information that, when combined, confirms the compound's identity and purity. sciepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR spectra offer distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, the ethoxy groups are expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling. The methylene protons situated between the two carbonyl groups would likely appear as a distinct singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|---|

| Ethoxy CH₃ | ¹H | ~1.2–1.4 | Triplet | Protons of the terminal methyl groups. |

| Methylene (C3) | ¹H | ~2.5–3.0 | Singlet | Methylene protons between two carbonyl groups. |

| Ethoxy OCH₂ | ¹H | ~3.4–4.0 | Quartet | Methylene protons of the ethoxy groups. |

| Carbonyl (C=O) | ¹³C | >190 | Singlet | Diketone carbonyl carbons. |

| Acetal (B89532) Carbon | ¹³C | ~90-110 | Singlet | Carbon atom bonded to two oxygen atoms (C1). |

| Ethoxy OCH₂ | ¹³C | ~60-70 | Singlet | Methylene carbons of the ethoxy groups. |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a molecular formula of C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . In electron ionization (EI) MS, the molecule is expected to produce a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. azooptics.com

The fragmentation of this compound is guided by its functional groups. libretexts.org Key fragmentation pathways include the cleavage of carbon-carbon bonds adjacent to the carbonyl groups and the loss of the ethoxy groups. libretexts.orgmiamioh.edu The presence of these characteristic fragments in the mass spectrum helps to confirm the molecular structure.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 188 | [C₉H₁₆O₄]⁺ | Molecular ion peak (M⁺). |

| 143 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical. |

| 115 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Fragment corresponding to the diethoxyacetal group. nih.gov |

| 85 | [CH₃COCH₂CO]⁺ | Fragment from cleavage between C1 and C2. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the specific functional groups present in this compound by analyzing how the molecule interacts with electromagnetic radiation. sciepub.comutdallas.edu

IR spectroscopy is particularly effective for identifying the carbonyl (C=O) and ether (C-O-C) linkages. masterorganicchemistry.com The presence of two ketone groups is expected to give rise to a strong, sharp absorption band in the characteristic carbonyl region of the spectrum. The C-O-C single bonds of the ethoxy groups will also produce distinct stretching vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The β-diketone moiety contains non-bonding electrons on the oxygen atoms and π-electrons in the carbonyl double bonds. This allows for n→π* and π→π* electronic transitions, which are expected to produce absorption bands in the UV region.

Table 3: Spectroscopic Data for Functional Group Analysis

| Spectroscopy Type | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group Assignment | Reference |

|---|---|---|---|

| Infrared (IR) | ~1700–1750 | C=O (Ketone) stretch | |

| Infrared (IR) | ~1100–1250 | C-O-C (Ether) stretch | |

| Infrared (IR) | ~2850–3000 | C-H (Alkane) stretch | pressbooks.pub |

| UV-Visible | ~250-290 nm | n→π* transition |

While this compound itself is a liquid or oil not amenable to single-crystal X-ray diffraction, its derivatives can form crystalline solids whose structures can be precisely determined. This technique provides definitive proof of the molecular geometry and stereochemistry of the derived compounds.

In one study, this compound was used as a coupling agent in the synthesis of an acetal-substituted thiazolylazopyrazole. researchgate.net The resulting product was a crystalline solid, and its single-crystal X-ray structure was successfully obtained. researchgate.net This analysis confirmed the covalent bond framework and the spatial arrangement of the atoms, which originated from the precursor diketone. researchgate.net Similarly, the β-diketone moiety is well-known to form stable, crystalline complexes with a variety of metal ions, and X-ray diffraction is a standard method for characterizing these metal-organic structures. researchgate.netmdpi.comresearchgate.net

Theoretical and Computational Chemistry Applied to this compound

Theoretical and computational methods serve as powerful complements to experimental studies, offering deep insights into the intrinsic properties of molecules like this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. researchgate.netrsc.org These calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net Analysis of the electron density distribution can reveal the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, such calculations would likely show high electron density around the oxygen atoms of the carbonyl and ethoxy groups.

Studies on related azo-dyes derived from this compound have utilized quantum chemical calculations to understand how different functional groups influence the electronic properties and photoisomerization behavior of the final products. researchgate.net This demonstrates the utility of applying such theoretical methods to understand the fundamental electronic characteristics imparted by the this compound framework. researchgate.net

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate chemical reactivity at an atomistic level. For a molecule like this compound, which possesses significant conformational flexibility and multiple reactive sites, MD simulations can provide profound insights into reaction mechanisms, transition states, and the influence of the surrounding environment on reaction pathways. While specific MD studies focusing exclusively on this compound are not prevalent in currently available literature, the principles can be understood from simulations of analogous systems like other aldehydes, ketones, and polarized dienes. nih.govrsc.org

Reactive MD simulations, which employ force fields capable of describing bond formation and breakage, are particularly well-suited for exploring the chemical transformations of this compound. uantwerpen.be Such simulations can model complex reaction cascades, such as the hydrolysis of the acetal group or intramolecular cyclization reactions. For instance, studies on other reactive species have shown that MD can elucidate the role of solvent molecules in stabilizing intermediates or facilitating proton transfer steps, which would be critical in the acid- or base-catalyzed reactions of this β-keto acetal. rsc.org

A key area of investigation using MD would be the reactivity of the dione (B5365651) moiety. Simulations could track the trajectory of nucleophilic attacks on the carbonyl carbons or electrophilic interactions at the enolizable α-carbon. By analyzing a multitude of individual reaction trajectories, researchers can determine reaction timescales, identify short-lived intermediates, and calculate activation energy barriers. nih.gov For example, quantum mechanics/molecular mechanics (QM/MM) simulations, a hybrid approach, could be used to model the electronic changes in the reactive core (the dione and acetal groups) with high accuracy while treating the solvent environment with a more computationally efficient classical model.

The table below outlines key parameters and potential insights that could be derived from a hypothetical MD simulation study on the reactivity of this compound.

| Simulation Parameter/Objective | Methodology | Potential Findings for this compound |

|---|---|---|

| Solvent Effects on Acetal Hydrolysis | Classical or QM/MM MD in explicit water solvent. | Elucidation of the step-by-step mechanism of hydrolysis, including the role of water molecules in protonating an ethoxy group and stabilizing the resulting carbocation intermediate. |

| Intramolecular Aldol Condensation | Reactive MD (e.g., ReaxFF) under simulated basic or acidic conditions. | Identification of the preferred cyclization pathway (e.g., formation of a five- or six-membered ring) and the associated energy barriers. |

| Synchronicity of Bond Formation | Quasiclassical trajectory simulations initiated from a QM-calculated transition state. | In reactions with other molecules (e.g., a dienophile), determining if new covalent bonds form simultaneously or in a stepwise fashion, which has direct implications for stereochemical outcomes. nih.gov |

| Reactivity at Interfaces | MD simulations at an air-water or oil-water interface. | Understanding how the molecule's orientation and the unique solvent environment at an interface alter the accessibility and reactivity of its ketone and acetal functional groups. rsc.org |

Prediction of Conformational Preferences and Stereochemistry of this compound Derivatives

The chemical behavior and biological activity of organic molecules are intrinsically linked to their three-dimensional structure. For this compound and its derivatives, computational chemistry offers powerful tools to predict conformational preferences and resulting stereochemistry.

The parent molecule, this compound, has several rotatable single bonds, leading to a complex potential energy surface with numerous possible conformations (rotamers). chemscene.com Computational methods, particularly quantum mechanical approaches like Density Functional Theory (DFT), can be used to calculate the relative energies of these conformers to identify the most stable, low-energy structures. The analysis would focus on the dihedral angles around key bonds, such as the C-C bonds of the pentane (B18724) backbone and the C-O bonds of the ethoxy groups. The interplay between steric hindrance (e.g., repulsion between bulky ethoxy groups and the acetyl group) and electronic effects (e.g., hyperconjugation, dipole-dipole interactions) would dictate the preferred shapes of the molecule in the gas phase or in solution.

When this compound is used as a reactant to create more complex derivatives, new stereochemical considerations arise. For example, the reduction of one or both ketone groups to alcohols creates new chiral centers. The reaction of the dione with a hydrazine (B178648) derivative, as seen in the synthesis of some pyrazoles, can lead to geometric isomers. researchgate.net

Computational modeling can predict the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to different stereoisomeric products (diastereomers or enantiomers), chemists can forecast which isomer is likely to be formed preferentially. This predictive power is invaluable for designing synthetic routes that yield a desired stereoisomer with high selectivity. For example, in the synthesis of spiro compounds from similar dione structures, computational studies have been used to explain the stability of different tautomeric forms, which is a related structural and electronic question. ijacskros.com

The following data tables summarize the key structural features relevant to conformational analysis and the stereochemical possibilities for potential derivatives.

| Bond | Description | Significance for Conformational Preference |

|---|---|---|

| O-CH(OEt)₂ | Bonds connecting the ethoxy groups to the acetal carbon. | Rotation determines the orientation of the ethyl groups, influencing steric crowding around the acetal. |

| C1-C2 | Bond between the acetal carbon and the first carbonyl carbon. | Rotation affects the relative positioning of the polar acetal and carbonyl groups, impacting the overall molecular dipole moment. |

| C2-C3 | Bond between the first carbonyl and the central methylene group. | Governs the relative orientation of the two carbonyl groups, which can influence the potential for intramolecular interactions. |

| C3-C4 | Bond between the central methylene and the second carbonyl carbon. | Similar to C2-C3, this rotation is critical for defining the shape of the dione backbone. |

| Reaction Type | Potential Derivative | Stereochemical Question | Computational Approach |

|---|---|---|---|

| Ketone Reduction | 1,1-Diethoxypentane-2,4-diol | Creates two new chiral centers (C2 and C4). What is the relative stereochemistry (diastereoselectivity)? | Calculate transition state energies for nucleophilic attack from each face of the carbonyls to predict the favored diastereomer (e.g., syn vs. anti). |

| Cyclization/Condensation | Substituted Pyrazole (B372694) or Furan | If substituents are introduced asymmetrically, can geometric (E/Z) isomers form? acs.org | Calculate the relative thermodynamic stabilities of the possible E and Z isomers of the final product. |

| Aldol Addition | Aldol adduct with a new C-C bond at C3. | Creates at least one new chiral center. What is the stereoselectivity of the reaction? | Model the transition state of the C-C bond formation to predict facial selectivity. |

Emerging Research Frontiers and Prospective Directions for 1,1 Diethoxypentane 2,4 Dione

Exploration of Unconventional Reactivity of 1,1-Diethoxypentane-2,4-dione

While the chemistry of β-dicarbonyls is well-established, the presence of the diethoxyacetal group in this compound introduces opportunities for novel reactivity patterns. Researchers are exploring its participation in reactions that leverage its multifunctional nature.

Condensation Reactions: The active methylene (B1212753) group, flanked by two carbonyls, is a prime site for condensation reactions. A notable example is its use in the synthesis of nonsymmetric bis-heteroaryl azo switches. In a specific application, this compound undergoes a condensation reaction with a diazonium salt intermediate, followed by cyclization to yield complex heterocyclic structures like thiazolylazopyrazoles. researchgate.netresearchgate.net This reaction highlights its utility in creating functional molecules with potential applications in materials science. researchgate.net

| Reactant | Coupling Partner | Conditions | Product Type | Yield | Reference |

| This compound | Thiazole diazonium intermediate | Aqueous KOAc, 0–5 °C | Acetal-substituted thiazolylazopyrazole | 18% | researchgate.netresearchgate.net |

Cycloaddition Reactions: The ene-dione moiety within the structure of this compound suggests its potential to participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Although specific examples in the literature are nascent, reactions with conjugated dienes could theoretically lead to the formation of bicyclic ketones, providing a pathway to complex polycyclic frameworks.

Potential for Catalytic Transformations Involving this compound

The β-diketone structure is a classic chelating ligand for a wide range of metal ions. This opens up prospective applications for this compound in the realm of catalysis, either as a ligand to modify a metal center or as a substrate in catalytic transformations.

Role as a Chelating Ligand: The compound can form stable complexes with metal ions, such as copper(II) (Cu²⁺), with a reported binding constant (log K) of 5.2 ± 0.3. Such metal complexes have potential uses in catalysis. The development of catalysts based on this ligand could influence the selectivity and efficiency of various organic transformations. mdpi.comnih.gov

Substrate for Catalytic Reactions: Modern catalytic methods, particularly those involving palladium and gold, excel at activating and functionalizing π-systems like those present in this compound. nih.govmdpi.com It is a promising candidate for catalytic cascade reactions, where multiple bonds are formed in a single operation. Future research may explore its use in oxidative functionalizations or coupling reactions to build molecular complexity efficiently. nih.gov

| Potential Catalytic Role | Metal Center | Transformation Type | Prospective Application |

| Chelating Ligand | Cu(II), Pd(II), etc. | Lewis Acid Catalysis, Oxidation | Modulating catalyst activity and selectivity |

| Substrate | Pd(0)/Pd(II), Au(I)/Au(III) | Cascade Reactions, Cyclizations | Synthesis of complex heterocycles and polycycles |

Sustainable Synthesis and Environmental Considerations in this compound Chemistry

In line with the principles of green chemistry, emerging research focuses on developing more sustainable and environmentally benign methods for the synthesis and application of this compound. numberanalytics.comopcw.org

Catalyst and Process Optimization: The traditional synthesis via acid-catalyzed acetalization of pentane-2,4-dione can be made more sustainable. Key innovations include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as sulfonic ion-exchange resins (e.g., Amberlyst-15), offers significant advantages over homogeneous acids like sulfuric acid. These resins exhibit high activity and can be easily recovered and recycled for multiple cycles (5-10) without a significant loss in performance.

Process Intensification: Advanced techniques like continuous-flow systems and microwave-assisted synthesis are being explored to enhance reaction rates and yields. Continuous-flow reactors with immobilized catalysts can achieve over 90% conversion in minutes, compared to many hours in conventional batch reactors.

Atom Economy and Waste Reduction: Green chemistry principles emphasize maximizing the incorporation of all materials used in the process into the final product (atom economy). numberanalytics.com Future research will likely focus on designing synthetic routes that minimize byproduct formation and avoid the use of hazardous reagents or solvents. numberanalytics.comopcw.org

| Synthesis Method | Catalyst | Key Advantages | Environmental Consideration |

| Conventional Batch | H₂SO₄ (homogeneous) | Simple setup | Difficult catalyst recovery, waste generation |

| Improved Batch | Sulfonic Resin (heterogeneous) | Catalyst is recyclable, high acid-site density | Reduced acid waste |

| Continuous Flow | Immobilized Sulfonic Acid | Greatly reduced reaction time, high conversion | Energy efficient, minimized solvent use |

Interdisciplinary Research Opportunities with this compound as a Key Component

The versatility of this compound makes it a valuable tool for research at the interface of chemistry, materials science, and computational science.

Computational and Experimental Synergy: There is a significant opportunity to combine computational chemistry with experimental synthesis. hokudai.ac.jp Density Functional Theory (DFT) calculations, for instance, can be used to predict the regioselectivity of reactions, model transition states, and elucidate reaction mechanisms involving this compound. mdpi.com These theoretical insights can guide experimentalists in designing more efficient and selective synthetic strategies. hokudai.ac.jp

Materials Science Applications: As a versatile building block, the compound is being used to create advanced functional materials. Its role in the synthesis of thiazolylazopyrazole-based azo switches is a prime example. researchgate.netresearchgate.net These molecules can undergo photoisomerization and have potential applications in molecular electronics, data storage, or as light-responsive materials. researchgate.net

Chemical Biology and Medicinal Chemistry: The core structure of this compound can serve as a scaffold for the synthesis of libraries of more complex molecules. cymitquimica.com While the compound itself is a synthetic intermediate, its derivatives could be explored in the context of developing new pharmacologically active agents or probes for studying biological systems. For example, it is a precursor for synthesizing nucleoside analogs, which are a critical class of therapeutic agents. google.com This positions it as a starting point for interdisciplinary projects aimed at drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Diethoxypentane-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous diones are synthesized under anhydrous conditions at low temperatures to minimize side reactions, such as hydrolysis of ethoxy groups . Optimization involves adjusting solvents (e.g., dry THF or dichloromethane), catalysts (e.g., Lewis acids), and stoichiometric ratios. Reaction progress should be monitored via TLC or in situ IR spectroscopy to identify intermediate formation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm ethoxy group placement (δ ~1.2–1.4 ppm for CH and δ ~3.4–4.0 ppm for OCH) and diketone signals (δ ~2.5–3.0 ppm for CH adjacent to carbonyls).

- IR : Strong carbonyl stretches (~1700–1750 cm) and C-O-C stretches (~1100–1250 cm) validate the structure.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for validation .

Q. How does the presence of ethoxy groups influence the compound’s reactivity in nucleophilic additions or cyclization reactions?

- Methodological Answer : Ethoxy groups act as electron-donating substituents, stabilizing adjacent carbonyls and directing nucleophilic attacks to specific positions. For cyclization, the diketone moiety can undergo intramolecular aldol condensation under acidic or basic conditions. Kinetic studies (e.g., varying pH or temperature) and trapping intermediates (e.g., using silyl enol ethers) help elucidate reactivity patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects using implicit solvent models (e.g., PCM or SMD). Molecular dynamics simulations track conformational changes in polar vs. nonpolar solvents. Compare computed dipole moments and HOMO-LUMO gaps with experimental solvatochromic data to validate predictions .

Q. What strategies resolve contradictions in published data on the compound’s thermodynamic properties or reaction yields?

- Methodological Answer :

- Systematic Reproducibility Checks : Replicate experiments using controlled variables (e.g., purity of starting materials, inert atmosphere).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies.

- Advanced Characterization : Use differential scanning calorimetry (DSC) to verify melting points or calorimetric titration for enthalpy changes .

Q. What experimental approaches elucidate the mechanism of acid-catalyzed hydrolysis of ethoxy groups in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace ethoxy hydrogens with deuterium to study rate-determining steps.

- In Situ Monitoring : Use H NMR or Raman spectroscopy to detect transient intermediates (e.g., hemiacetal or geminal diol).

- Computational Modeling : Map potential energy surfaces for protonation and bond cleavage steps .

Safety and Handling

Q. What are critical safety considerations when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin (potential irritant).

- First Aid : In case of exposure, rinse with water for 15 minutes and consult medical personnel immediately. Maintain SDS documentation for emergency reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.